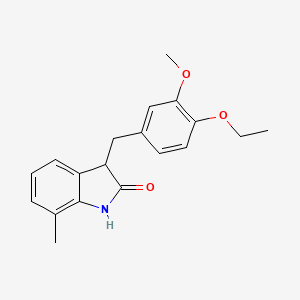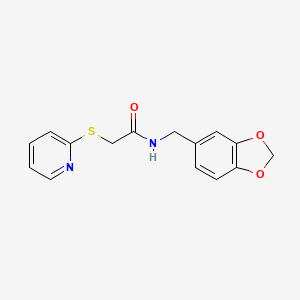![molecular formula C16H11F6NO2 B6094214 N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B6094214.png)
N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as BTFM, and its chemical formula is C16H11F6NO2. BTFM is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.
作用機序
The mechanism of action of BTFM involves its ability to undergo a photoinduced electron transfer (PET) process with ROS. When BTFM interacts with ROS, it undergoes a PET process that results in the formation of a highly fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS present in the system. This property of BTFM has made it a valuable tool for monitoring ROS levels in biological systems.
Biochemical and Physiological Effects
BTFM has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that BTFM can inhibit the growth of cancer cells by inducing apoptosis. BTFM has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, BTFM has been shown to have neuroprotective effects by reducing oxidative stress-induced neuronal damage.
実験室実験の利点と制限
One of the primary advantages of using BTFM in lab experiments is its high sensitivity and selectivity for ROS detection. BTFM is also relatively easy to synthesize and purify, making it a cost-effective tool for studying oxidative stress-related diseases. However, one of the limitations of using BTFM is its potential toxicity to biological systems. Therefore, it is essential to use appropriate controls and follow safety protocols when working with BTFM.
将来の方向性
The use of BTFM in scientific research is still an emerging field, and there are many potential future directions for its application. One possible direction is the development of BTFM-based biosensors for the detection of ROS in real-time. Another potential direction is the use of BTFM in the development of new therapeutic agents for oxidative stress-related diseases. Additionally, BTFM could be used in the development of new imaging techniques for studying biological systems.
Conclusion
In conclusion, N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide (BTFM) is a chemical compound that has gained significant attention in scientific research due to its unique properties. BTFM has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. Its mechanism of action involves its ability to undergo a photoinduced electron transfer (PET) process with ROS. BTFM has various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and provide neuroprotection. While BTFM has many advantages for lab experiments, it is essential to follow safety protocols when working with it. The use of BTFM in scientific research is still an emerging field, and there are many potential future directions for its application.
合成法
The synthesis of BTFM involves the reaction of 3-methoxybenzoic acid with 3,5-bis(trifluoromethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in an organic solvent such as dichloromethane. After completion of the reaction, the product is purified by recrystallization from a suitable solvent.
科学的研究の応用
BTFM has been used in various scientific research applications. One of its primary uses is as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological and pathological processes. The ability of BTFM to detect ROS has made it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
特性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO2/c1-25-13-4-2-3-9(5-13)14(24)23-12-7-10(15(17,18)19)6-11(8-12)16(20,21)22/h2-8H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVMQMKKCSZMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B6094143.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B6094146.png)


![1-(2-{[(2-isopropoxyethyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6094179.png)
![3-[(4-hydroxy-3-methoxybenzylidene)amino]-2-[(4-isopropylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6094187.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(2-methoxyphenyl)vinyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B6094192.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B6094200.png)

![2,6-dimethyl-4-[4-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6094210.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B6094211.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6094217.png)
![4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-2-ethoxyphenol](/img/structure/B6094225.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-(8-quinolinylsulfonyl)-3-piperidinamine](/img/structure/B6094231.png)
